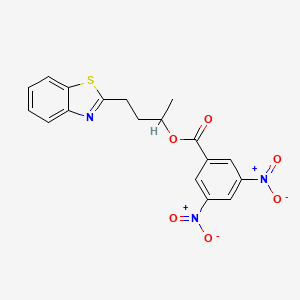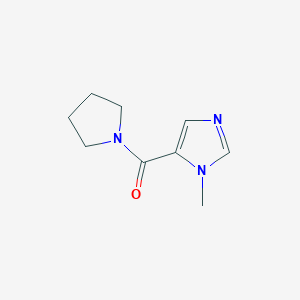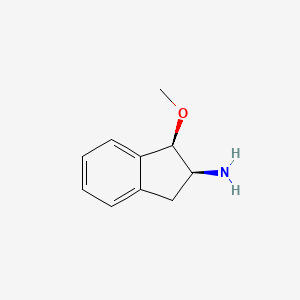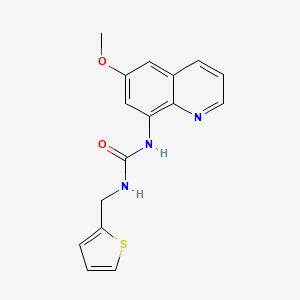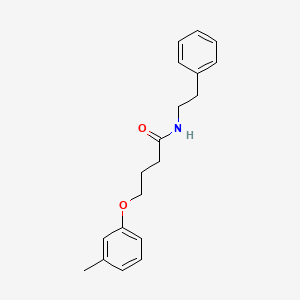![molecular formula C15H17N5O2S2 B2978721 4-{[2-(1-methyl-1H-pyrazol-5-yl)piperidin-1-yl]sulfonyl}-2,1,3-benzothiadiazole CAS No. 2310126-66-8](/img/structure/B2978721.png)
4-{[2-(1-methyl-1H-pyrazol-5-yl)piperidin-1-yl]sulfonyl}-2,1,3-benzothiadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{[2-(1-methyl-1H-pyrazol-5-yl)piperidin-1-yl]sulfonyl}-2,1,3-benzothiadiazole is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzothiadiazole core, which is known for its electron-accepting properties, making it valuable in materials science and medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[2-(1-methyl-1H-pyrazol-5-yl)piperidin-1-yl]sulfonyl}-2,1,3-benzothiadiazole typically involves multi-step organic reactions. The process begins with the preparation of the benzothiadiazole core, followed by the introduction of the sulfonyl group and the piperidin-1-yl substituent. Common reagents used in these steps include sulfonyl chlorides, piperidine, and pyrazole derivatives. Reaction conditions often involve the use of organic solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
4-{[2-(1-methyl-1H-pyrazol-5-yl)piperidin-1-yl]sulfonyl}-2,1,3-benzothiadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the sulfonyl group can be replaced by other functional groups using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines.
科学的研究の応用
4-{[2-(1-methyl-1H-pyrazol-5-yl)piperidin-1-yl]sulfonyl}-2,1,3-benzothiadiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
作用機序
The mechanism of action of 4-{[2-(1-methyl-1H-pyrazol-5-yl)piperidin-1-yl]sulfonyl}-2,1,3-benzothiadiazole involves its interaction with specific molecular targets and pathways. The compound’s benzothiadiazole core allows it to act as an electron acceptor, which can interfere with electron transfer processes in biological systems. Additionally, the sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. These properties make the compound a valuable tool in studying enzyme inhibition and signal transduction pathways.
類似化合物との比較
Similar Compounds
Cetylpyridinium chloride: Known for its antimicrobial properties and used in oral care products.
Domiphen bromide: Another antimicrobial agent with similar structural features.
Vanillin acetate: Used in flavoring and fragrance industries, with a simpler structure but similar functional groups.
Uniqueness
4-{[2-(1-methyl-1H-pyrazol-5-yl)piperidin-1-yl]sulfonyl}-2,1,3-benzothiadiazole stands out due to its combination of a benzothiadiazole core with a sulfonyl group and a piperidin-1-yl substituent. This unique structure imparts distinct electronic and steric properties, making it suitable for specialized applications in materials science and medicinal chemistry.
特性
IUPAC Name |
4-[2-(2-methylpyrazol-3-yl)piperidin-1-yl]sulfonyl-2,1,3-benzothiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O2S2/c1-19-12(8-9-16-19)13-6-2-3-10-20(13)24(21,22)14-7-4-5-11-15(14)18-23-17-11/h4-5,7-9,13H,2-3,6,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPVRTZNHGVPWHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2CCCCN2S(=O)(=O)C3=CC=CC4=NSN=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-[(2,2-dichloroacetyl)amino]ethyl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide](/img/structure/B2978644.png)
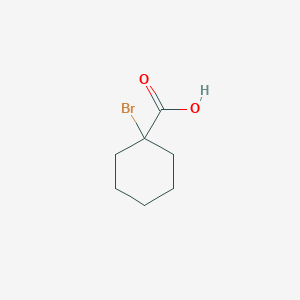
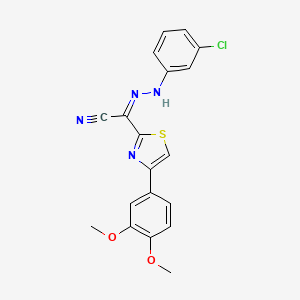
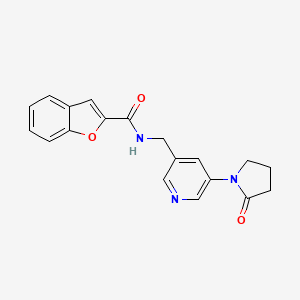
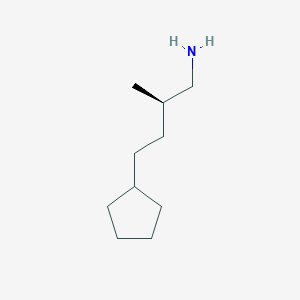
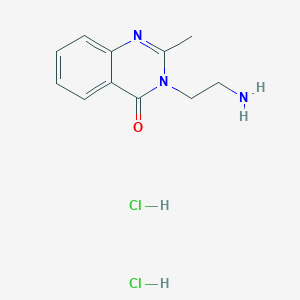
![4-iodo-7-{[2-(trimethylsilyl)ethoxy]methyl}-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2978653.png)
![1-[1-(1,3,4-thiadiazol-2-yl)azetidin-3-yl]-1H-1,3-benzodiazole](/img/structure/B2978654.png)
